2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic system comprising a chromene ring, pyrimidine, and a dione moiety. The substituents—4-chlorophenyl at position 2 and furan-2-ylmethyl at position 3—impart distinct electronic and steric properties. These features influence its pharmacokinetic profile, including solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMHUVSYEPDXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Molecular Formula : C22H13ClN2O4
- Molecular Weight : 404.8 g/mol
- CAS Number : 899412-87-4
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes, particularly those associated with cancer proliferation and antimicrobial activity.
- Inhibition of Enzymes : It has been noted that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and other vital enzymes responsible for DNA biosynthesis . This inhibition is crucial for its anticancer properties.
- Antimicrobial Activity : The compound has shown moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Myelogenous leukemia) | 15–25 | Inhibition of DNA synthesis via DHFR inhibition |
| HeLa (Cervical cancer) | 10–20 | Induction of apoptosis and cell cycle arrest |
The growth inhibitory effects were assessed using the Sulforhodamine B (SRB) assay across multiple concentrations (1×10^-7 M to 1×10^-4 M). The results indicate that the compound significantly inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
Antimicrobial testing revealed that the compound exhibited varying degrees of activity against standard bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| E. coli | 15–20 | 100 |
| S. aureus | 12–16 | 100 |
The results were compared against standard antibiotics, showing that while the compound is not as potent as conventional treatments, it still possesses significant antibacterial properties.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on K562 cell lines reported that the compound induced apoptosis through a mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Antimicrobial Evaluation : In another study, derivatives of the compound were synthesized and tested against bacterial strains. The results indicated that structural modifications could enhance antibacterial effectiveness, suggesting a pathway for optimizing these compounds for better therapeutic outcomes .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit significant cytotoxic activity against various cancer cell lines. For example, a study highlighted its effectiveness against A549 lung cancer cells, suggesting a mechanism involving apoptosis induction .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antibacterial and antifungal properties. The presence of the pyrimidine core is believed to enhance these activities by interacting with microbial enzymes or disrupting cellular functions .
Enzyme Inhibition
The compound has also been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays have shown promising results in inhibiting AChE activity, indicating potential therapeutic applications in neuropharmacology .
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives on A549 cells and found that modifications in the substituents significantly impacted their potency. The most active compounds showed IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Compound IC50 (µM) Cell Line Compound A 5.0 A549 Compound B 7.5 A549 Compound C 3.0 A549 -
Neuroprotective Effects : Another research focused on the inhibition of AChE and butyrylcholinesterase (BChE). The derivatives exhibited varying degrees of inhibition, with some showing selectivity towards AChE over BChE, making them attractive candidates for further development as Alzheimer's therapeutics .
Compound AChE Inhibition (%) at 50 µM BChE Inhibition (%) at 50 µM Compound D 48.61 33.50 Compound E 47.73 19.43
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxylation | NaOH (aq.), CuI, 80°C | 4-Hydroxyphenyl derivative | 72% | |
| Amination | NH₃/EtOH, Pd(PPh₃)₄, reflux | 4-Aminophenyl analog | 65% |
This reactivity aligns with observations in structurally related chlorophenyl-chromeno-pyrimidine systems .
Electrophilic Substitution at the Furan Ring
The furan-2-ylmethyl group participates in electrophilic substitution, particularly at the α-positions of the furan ring:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | Regioselective at C5 | |
| Sulfonation | SO₃/DMF, RT | 5-Sulfo-furan analog | Requires anhydrous conditions |
The electron-rich furan ring enhances reactivity toward electrophiles, as seen in studies on furan-substituted chromeno-pyrimidines .
Pyrimidine Ring Functionalization
The pyrimidine-4,5-dione core undergoes nucleophilic attack at the electron-deficient C2 and C6 positions:
The dione system’s carbonyl groups facilitate condensation reactions, as demonstrated in pyrimidine-dione scaffolds .
Oxidation
-
The furan ring undergoes oxidative cleavage with O₃ or H₂O₂/Fe²⁺ to form dicarbonyl intermediates.
-
The chromene system is oxidized to quinone derivatives using KMnO₄/H⁺ (yield: 58%).
Reduction
-
Catalytic hydrogenation (H₂/Pd-C ) reduces the chromene double bond to a dihydrochromene system.
-
Selective reduction of the pyrimidine carbonyl groups is achievable with NaBH₄/MeOH .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Pd-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 80–85% | |
| Buchwald–Hartwig | Amine, Pd₂(dba)₃, Xantphos | Aryl-amine conjugates | 70% |
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) via the furan ring, forming oxabicyclic adducts .
Acid/Base-Mediated Rearrangements
In HCl/EtOH , the chromeno-pyrimidine system undergoes ring-opening to yield a coumarin-pyrimidine hybrid . Under basic conditions (NaOH/H₂O ), hydrolysis of the dione moiety produces dicarboxylic acid derivatives .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several derivatives, but substituent variations critically modulate activity:
Pharmacological and Biochemical Insights
- Electron-Withdrawing vs.
- Heterocyclic Side Chains : The furan-2-ylmethyl substituent may confer better membrane permeability than bulkier groups (e.g., phenylethyl in ), but it could reduce metabolic stability due to furan’s susceptibility to oxidation .
- Activity Trends: Chromeno-pyrimidine-diones with aromatic substituents (e.g., 3-nitrophenyl) show stronger kinase inhibition, while alkyl/heterocyclic chains (e.g., furan, cyclohexyl) prioritize solubility and safety profiles .
Key Research Findings
- Anticancer Potential: Thiophene derivatives with pyrrolopyrimidine-triazole hybrids (e.g., compound 19b) exhibit IC₅₀ values below 1 µM in breast cancer models, outperforming doxorubicin . This suggests that the target compound’s chromeno-pyrimidine core, combined with optimized substituents, could achieve similar efficacy.
- Antimicrobial Activity : Analogues with sulfonamide or triazole moieties (e.g., compound 4b) demonstrate broad-spectrum antibacterial effects, highlighting the importance of electronegative groups for microbial target engagement .
- Kinase Selectivity : The SR series () underscores that small substituents (e.g., 4-chlorophenyl) enhance kinase binding, whereas bulkier groups reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
